An In-depth Technical Guide to the Physical Properties of 6-Methylpyridine-3,4-diamine Dihydrochloride
An In-depth Technical Guide to the Physical Properties of 6-Methylpyridine-3,4-diamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridine-3,4-diamine dihydrochloride is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As a substituted pyridine, it belongs to a class of compounds known for their diverse pharmacological activities. The diamine functional groups, coupled with the methyl-substituted pyridine core, offer multiple sites for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents. Pyridine-based structures are integral to numerous approved drugs, highlighting the significance of this chemical family in pharmaceutical research.
This technical guide provides a comprehensive overview of the core physical properties of 6-Methylpyridine-3,4-diamine dihydrochloride. While specific experimental data for this particular salt is not widely available in public literature, this guide will establish its known chemical identity and detail the standardized, field-proven methodologies for determining its key physical characteristics. By providing a framework for its analysis, this document aims to empower researchers to effectively characterize this compound and unlock its potential in their scientific endeavors.
Part 1: Core Chemical and Physical Properties
A precise understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation strategies.
Chemical Identity
| Property | Value | Source |
| Chemical Name | 6-Methylpyridine-3,4-diamine dihydrochloride | - |
| CAS Number | 861019-06-9 | [1] |
| Molecular Formula | C₆H₁₁Cl₂N₃ | [1] |
| Molecular Weight | 196.08 g/mol | [1] |
| Chemical Structure | (See Figure 1) | - |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";// Nodes for the pyridine ring N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C6 [label="C", pos="-1.3,0.75!", fontcolor="#202124"];
// Nodes for substituents H3N1 [label="H₂N", pos="2.6,1.5!", fontcolor="#34A853"]; H3N2 [label="H₂N", pos="2.6,-1.5!", fontcolor="#34A853"]; CH3 [label="CH₃", pos="-2.6,1.5!", fontcolor="#EA4335"]; HCl1 [label="· 2HCl", pos="0,-2.8!", fontcolor="#4285F4"];
// Edges for the pyridine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Double bonds in the pyridine ring N1 -- C6 [style=dashed]; C2 -- C3 [style=dashed]; C4 -- C5 [style=dashed];
// Edges for substituents C3 -- H3N1 [style=invis]; C4 -- H3N2 [style=invis]; C6 -- CH3 [style=invis];
// Invisible nodes for positioning substituents subst_pos_3 [pos="2.0, -0.75", style=invis]; subst_pos_4 [pos="0.7, -2.2", style=invis]; subst_pos_6 [pos="-2.0, 0.75", style=invis];
C3 -- subst_pos_3 [style=invis]; C4 -- subst_pos_4 [style=invis]; C6 -- subst_pos_6 [style=invis];
subst_pos_3 -- H3N1 [label="", style=solid, len=0.1, color="#5F6368"]; subst_pos_4 -- H3N2 [label="", style=solid, len=0.1, color="#5F6368"]; subst_pos_6 -- CH3 [label="", style=solid, len=0.1, color="#5F6368"];
}
Caption: Chemical structure of 6-Methylpyridine-3,4-diamine dihydrochloride.
Predicted and General Physical Properties
| Property | Expected Value/Characteristic | Significance in Drug Development |
| Appearance | Off-white to light brown crystalline solid | Purity and stability assessment. |
| Melting Point | Expected to be a relatively high-melting solid, likely with decomposition. Amine salts often have melting points above 200 °C. For example, 3,4-Diaminopyridine has a melting point of 216-218 °C[2]. | A sharp melting point is an indicator of purity. Thermal stability is crucial for processing and storage. |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Likely to have limited solubility in nonpolar organic solvents. | Solubility is a critical determinant of bioavailability and influences the choice of solvents for synthesis, purification, and formulation. |
| pKa | The pyridine nitrogen and amino groups will have distinct pKa values, influencing the ionization state at different pH values. | The ionization state affects solubility, permeability across biological membranes, and receptor binding. |
| Stability & Storage | As a dihydrochloride salt, it is expected to be more stable than the free base. Should be stored in a cool, dry, well-ventilated place, protected from light and moisture. | Ensures the integrity of the compound during storage and use in experiments. |
Part 2: Experimental Characterization Protocols
The following section details the standard methodologies for determining the key physical properties of 6-Methylpyridine-3,4-diamine dihydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. For a pure substance, the melting range is typically narrow.
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.
-
Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can be used to determine an approximate melting range. For an accurate measurement, the temperature is increased slowly (1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Solubility Assessment.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The FT-IR spectrum is recorded, usually in the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorptions:
-
N-H stretching (amines): 3500-3300 cm⁻¹ (primary amines typically show two bands)[3].
-
C-H stretching (aromatic and methyl): 3100-3000 cm⁻¹ (aromatic) and 2950-2850 cm⁻¹ (methyl)[4].
-
C=C and C=N stretching (pyridine ring): 1600-1450 cm⁻¹.
-
C-H bending: Various bands in the fingerprint region (< 1500 cm⁻¹).
-
NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.
-
Sample Preparation: 5-25 mg of the compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). A reference standard such as tetramethylsilane (TMS) may be added[3].
-
¹H NMR Spectroscopy (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms.
-
Expected Chemical Shifts (δ):
-
Aromatic protons (pyridine ring): ~7.0-8.5 ppm.
-
Amine protons (NH₂): Broad signals, chemical shift can vary depending on solvent and concentration.
-
Methyl protons (CH₃): ~2.0-2.5 ppm.
-
-
-
¹³C NMR Spectroscopy (Carbon-13 NMR): Provides information on the carbon framework of the molecule.
-
Expected Chemical Shifts (δ):
-
Aromatic carbons (pyridine ring): ~120-160 ppm.
-
Methyl carbon (CH₃): ~15-25 ppm.
-
-
Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern[5][6].
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate charged molecules.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
-
Expected Results:
-
The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base (C₆H₉N₃), which has a molecular weight of approximately 123.16 g/mol [1]. The exact mass can be used to confirm the elemental composition.
-
Part 3: Applications in Drug Development
The physical properties of 6-Methylpyridine-3,4-diamine dihydrochloride are pivotal in its journey from a laboratory chemical to a potential drug candidate.
-
Lead Optimization: The diamine groups serve as handles for combinatorial synthesis to create libraries of derivatives with improved activity and pharmacokinetic profiles.
-
Formulation Development: Solubility data is essential for developing appropriate dosage forms (e.g., oral, injectable). The dihydrochloride salt form is often chosen to enhance aqueous solubility and stability.
-
Analytical Method Development: Spectroscopic data (IR, NMR) are fundamental for developing analytical methods to assess the purity and stability of the active pharmaceutical ingredient (API).
Caption: Role of physical properties in early drug development.
Conclusion
While specific experimental data for 6-Methylpyridine-3,4-diamine dihydrochloride is not extensively documented in publicly accessible sources, this guide provides a robust framework for its characterization. By employing the standardized protocols outlined herein for determining melting point, solubility, and spectroscopic properties, researchers can obtain the critical data necessary for its effective use in synthesis, screening, and formulation. A thorough understanding of these physical characteristics is a prerequisite for advancing this and similar pyridine-based compounds through the drug discovery pipeline.
References
- BenchChem. (2025).
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Molecular Cell Biology, 4(5), 409-420.
- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
-
Reagent Database. (2025). 6-METHYLPYRIDINE-3,4-DIAMINE. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]
-
LibreTexts. (2022). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Sources
- 1. 6-METHYLPYRIDINE-3,4-DIAMINE CAS 861199-62-4 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 2. chem.washington.edu [chem.washington.edu]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]


